molecular formula C12H18N2O3 B565087 Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 CAS No. 1216997-10-2

Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4

Cat. No. B565087
M. Wt: 242.311
InChI Key: ZLZZAXUKBHFTHA-YQUBHJMPSA-N
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Patent
US07592373B2

Procedure details

A reaction mixture of 110.52 g (0.464 mol) of diethyl-[2-(4-nitrophenoxy)ethyl]amine and 17 g of Raney nickel in 700 mL of methanol is hydrogenated for 30 hours at 20° C. and 3 bar hydrogen. The catalyst is filtered off and the filtrate is evaporated down. Yield: 93 g (96.2% of theory); C12H20N2O (M=208.30); calc.: molecular ion peak (M)+: 209; found: molecular ion peak (M)+: 209.
Quantity
110.52 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
catalyst
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:16][CH3:17])[CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=1)[CH3:2].[H][H]>[Ni].CO>[CH2:16]([N:3]([CH2:1][CH3:2])[CH2:4][CH2:5][O:6][C:7]1[CH:8]=[CH:9][C:10]([NH2:13])=[CH:11][CH:12]=1)[CH3:17]

Inputs

Step One
Name
Quantity
110.52 g
Type
reactant
Smiles
C(C)N(CCOC1=CC=C(C=C1)[N+](=O)[O-])CC
Name
Quantity
17 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
700 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated down

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
Smiles
C(C)N(CCOC1=CC=C(C=C1)N)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.